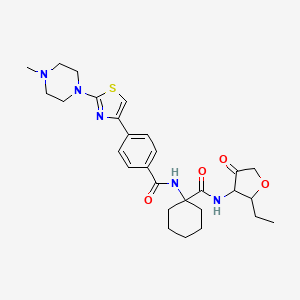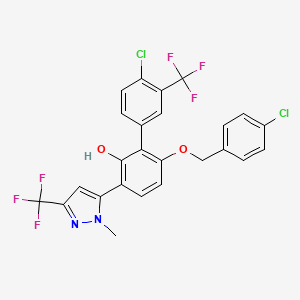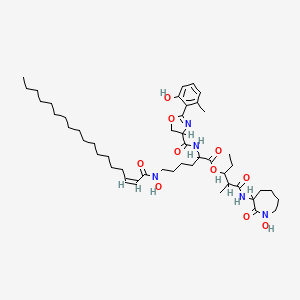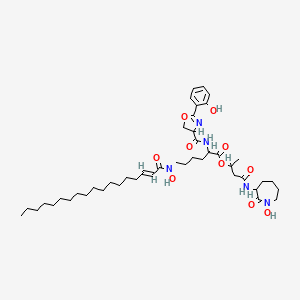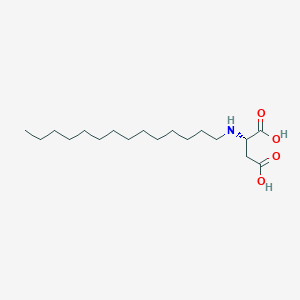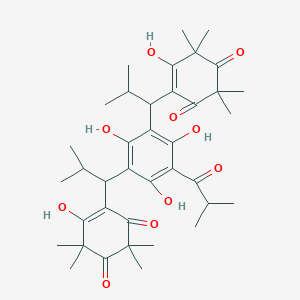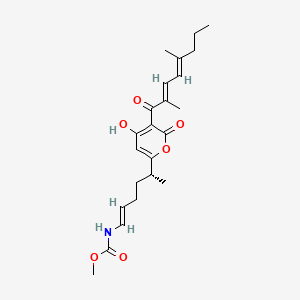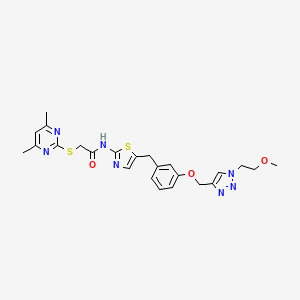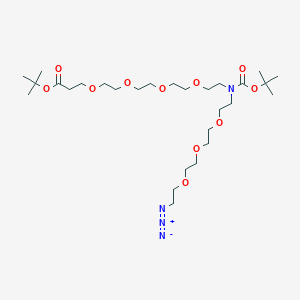
N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester
描述
N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, a Boc-protected amino group, and a t-butyl ester group. This compound is commonly used in click chemistry, a class of bioconjugation reactions that are highly efficient and specific. The azide group allows for the formation of stable triazole linkages with alkynes, making it a valuable tool in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the PEG chain with t-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s identity and purity.
化学反应分析
Types of Reactions:
Click Chemistry: The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.
Ester Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Boc Deprotection: Trifluoroacetic acid (TFA) is used for Boc group removal.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for ester hydrolysis.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Free Amine: Obtained after Boc deprotection.
Carboxylic Acid: Resulting from ester hydrolysis.
科学研究应用
Chemistry:
Bioconjugation: Used to attach biomolecules such as proteins and peptides to surfaces or other molecules.
Drug Delivery: Enhances the solubility and stability of drug molecules.
Biology:
Protein Labeling: Facilitates the labeling of proteins with fluorescent tags for imaging studies.
Cell Surface Modification: Used to modify cell surfaces for targeted delivery of therapeutics.
Medicine:
Antibody-Drug Conjugates (ADCs): Serves as a linker in the synthesis of ADCs, which are used in targeted cancer therapy.
Diagnostic Imaging: Used in the development of imaging agents for diagnostic purposes.
Industry:
Polymer Chemistry: Used in the synthesis of functionalized polymers for various industrial applications.
Surface Coatings: Enhances the properties of surface coatings, such as hydrophilicity and biocompatibility.
作用机制
The primary mechanism of action of N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The Boc group serves as a protective group for the amino functionality, which can be deprotected under mild acidic conditions to yield the free amine. The t-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid, providing additional functionalization options.
相似化合物的比较
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester: Contains an NHS ester group instead of a t-butyl ester, used for amine coupling reactions.
Azido-PEG3-NHS ester: Lacks the Boc protection and t-butyl ester, used for simpler bioconjugation applications.
Azido-PEG3-maleimide: Contains a maleimide group for thiol coupling reactions.
Uniqueness: N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester is unique due to its combination of functional groups, which allows for versatile bioconjugation strategies. The presence of the Boc-protected amino group and t-butyl ester provides additional functionalization options compared to similar compounds. This makes it particularly valuable in applications requiring multiple functional groups for complex bioconjugation and drug delivery systems.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N4O11/c1-27(2,3)42-25(33)7-11-35-15-19-39-23-24-41-22-18-38-14-10-32(26(34)43-28(4,5)6)9-13-37-17-21-40-20-16-36-12-8-30-31-29/h7-24H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKOCYNJSTOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


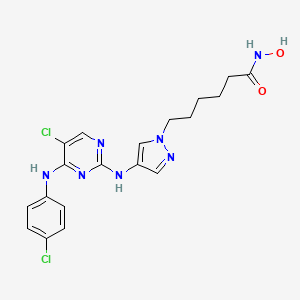
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B609367.png)
